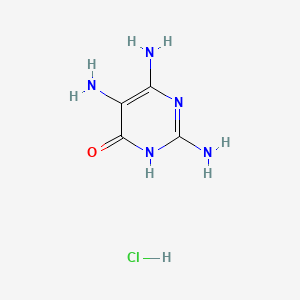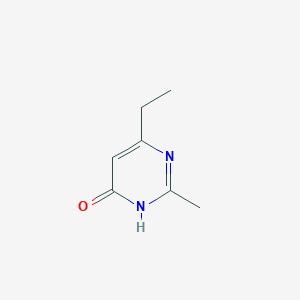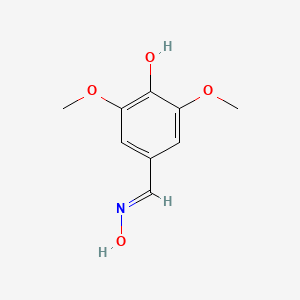
2,6-二(吡啶-4-基)嘧啶-4-醇
描述
“2,6-Di(pyridin-4-yl)pyrimidin-4-ol” is a chemical compound that has been used in various studies and experiments . It has been used as a ligand in the formation of metal (II) complexes . The compound shows reversible acid sensitivity, which is caused by the protonation and deprotonation of the carbonyl oxygen on the terdentate ligand .
Synthesis Analysis
The synthesis of “2,6-Di(pyridin-4-yl)pyrimidin-4-ol” involves a series of reactions . A series of ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold have been synthesized . A double cross-coupling reaction between 2,4-dichloro-6-methylpyrimidine and 2-(tributylstannyl)pyridine, followed by aldol condensation with the appropriate aromatic aldehyde substituted with electron-donating, electron-withdrawing, dendritic, or water-soluble groups, has been used to prepare a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .
Molecular Structure Analysis
The molecular structure of “2,6-Di(pyridin-4-yl)pyrimidin-4-ol” has been analyzed using single-crystal X-ray diffraction . The compound forms a one-dimensional chain in which the ligand acts as a μ2-bridge linking two metal (II) centers .
Chemical Reactions Analysis
The chemical reactions involving “2,6-Di(pyridin-4-yl)pyrimidin-4-ol” have been studied . The compound forms complexes with Zn(II) and Cu(II) ions . The presence of auxiliary amines in the ligand increases the stability of the Zn(II) complex .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Di(pyridin-4-yl)pyrimidin-4-ol” have been investigated . The photophysical properties of the compound were studied in different solvents and at different acid concentrations .
科学研究应用
1. 配位化学
2,6-二(吡啶-4-基)嘧啶-4-醇及其类似物在配位化学中得到了广泛研究。例如,Cook、Tuna和Halcrow(2013年)探索了与2,6-二(吡啶-4-基)嘧啶-4-醇类似的配体形成的同核铁(II)和钴(II)配合物的合成,揭示了这些配合物的自旋状态和电化学性质的见解(Cook, Tuna, & Halcrow, 2013)。
2. 光学性质和感应应用
Hadad等人(2013年)对4-芳基乙烯基-2,6-二(吡啶-2-基)嘧啶的络合性质进行了定性研究,这些化合物在结构上与2,6-二(吡啶-4-基)嘧啶-4-醇相关。他们的研究集中在UV–vis和荧光光谱学上,揭示了在金属离子配位时吸收光谱的显著变化以及在发射光谱上的多样响应。这些发现表明在感应技术中可能存在潜在应用(Hadad et al., 2013)。
3. 嘧啶衍生物的合成和表征
Bhat、Kumar、Nisar和Kumar(2014年)合成了一系列嘧啶衍生物,包括与2,6-二(吡啶-4-基)嘧啶-4-醇结构相关的化合物。他们对这些化合物进行了表征并评估了它们的药理活性,为这些化合物的潜在生物应用提供了宝贵的见解(Bhat, Kumar, Nisar, & Kumar, 2014)。
4. 光物理性质和传感器开发
Zhang、Li、Sun等人(2009年)研究了与所讨论化合物密切相关的Pt(II) 2,6-二(吡啶-2-基)嘧啶-4(1H)-酮配合物。他们调查了这些配合物的光物理性质及其对酸的敏感性,暗示了作为显色和发光传感器的潜在应用(Zhang, Li, & Sun, 2009)。
5. 金属配位中的反应动力学
Huang、Gou、Zhu和Huang(2007年)探索了涉及与2,6-二(吡啶-4-基)嘧啶-4-醇类似的配体在Cu(I)簇形成中的反应动力学。他们的研究为了解这类体系中C-S键裂解的机制提供了见解,有助于理解相关化合物的化学行为(Huang, Gou, Zhu, & Huang, 2007)。
安全和危害
未来方向
属性
IUPAC Name |
2,4-dipyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c19-13-9-12(10-1-5-15-6-2-10)17-14(18-13)11-3-7-16-8-4-11/h1-9H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPRHYQALZHLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)NC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di(pyridin-4-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417615.png)
![2-{(E)-2-[(Z)-1-(4-fluorophenyl)ethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417617.png)
![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-ol](/img/structure/B1417619.png)
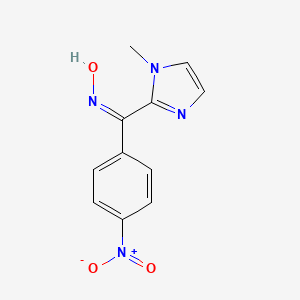
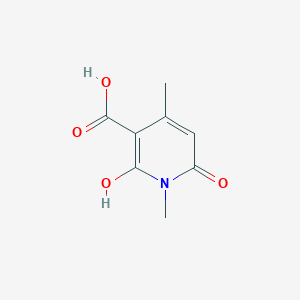
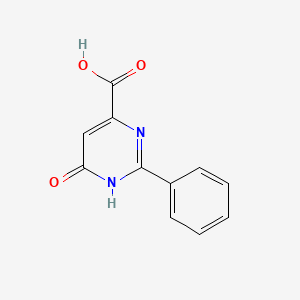
![5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417624.png)
![2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417627.png)
![3-[(2,4-Dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417628.png)
